3-(2-chlorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-chlorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a chlorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorobenzene derivative reacts with the pyrazole intermediate.
Formation of the Carbohydrazide: The carbohydrazide moiety is formed by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with 4-Nitrobenzaldehyde: The final step involves the condensation of the carbohydrazide with 4-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.
Pathways Involved: It inhibits key enzymes like cyclooxygenase and lipoxygenase, leading to reduced inflammation. It also disrupts microbial cell wall synthesis and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N’-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-chlorophenyl)-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-chlorophenyl)-N’-[(E)-1-(4-aminophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(2-chlorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications, such as antimicrobial and anticancer activities, compared to its analogs.
Properties
Molecular Formula |
C18H14ClN5O3 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClN5O3/c1-11(12-6-8-13(9-7-12)24(26)27)20-23-18(25)17-10-16(21-22-17)14-4-2-3-5-15(14)19/h2-10H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
DOPSYUCPYQMHNU-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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